5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

Description

Molecular Architecture and IUPAC Nomenclature

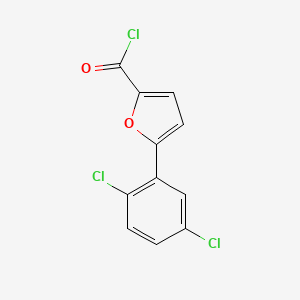

The compound 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a halogenated aromatic heterocyclic molecule with the molecular formula C₁₁H₅Cl₃O₂ and a molecular weight of 275.51 g/mol . Its IUPAC name is derived systematically by identifying the parent structure (furan), substituents (2,5-dichlorophenyl and carbonyl chloride), and their positional assignments. The numbering of the furan ring begins at the oxygen atom, with the carbonyl chloride group at position 2 and the 2,5-dichlorophenyl substituent at position 5 (Figure 1).

The SMILES notation (C₁=CC(=C(C=C₁Cl)C₂=CC=C(O₂)C(=O)Cl)Cl) explicitly defines the connectivity: a furan ring (O₂) linked to a carbonyl chloride (C(=O)Cl) and a phenyl group with chlorine atoms at positions 2 and 5. The planar geometry of the furan ring and the ortho/para chlorine substitution on the phenyl group create steric and electronic effects that influence reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₅Cl₃O₂ | |

| Molecular Weight | 275.51 g/mol | |

| CAS Registry Number | 380906-80-9 | |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl |

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRRSYCAENNRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 2,5-dichlorophenyl furan with thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol .

Chemical Reactions Analysis

5-(2,5-Dichlorophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,5-Dichlorophenyl)furan-2-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity as an acid chloride. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Position: The 3,5-dichlorophenoxy analog (CAS 175277-07-3) has a different substitution pattern, which may alter reactivity and binding affinity in biological systems.

Physicochemical Properties

- Lipophilicity :

- Thermal Stability: Acyl chlorides with bulky substituents (e.g., bromo/chlorophenoxy) may exhibit lower thermal stability compared to simpler analogs like CMFCC .

Biological Activity

5-(2,5-Dichlorophenyl)furan-2-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its furan ring structure and dichlorophenyl substitution. The presence of the carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its chemical formula is CHClO.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The compound's mechanism of action is likely influenced by its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl chloride group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan moieties. For instance, a study evaluated a series of furan derivatives against various microbial strains, including Gram-positive and Gram-negative bacteria. The results indicated that modifications on the furan ring could significantly enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Chalcone derivative (similar structure) | Escherichia coli | 256 µg/mL |

| Chalcone derivative (similar structure) | Klebsiella pneumoniae | 512 µg/mL |

This table illustrates that similar compounds exhibit varying degrees of antimicrobial activity, suggesting that structural modifications can lead to enhanced efficacy.

Antiviral Activity

Another area of research has focused on the antiviral properties of furan-based compounds. A study demonstrated that certain furan derivatives exhibited antiviral activity against enteroviruses, indicating that the furan ring is critical for this biological effect. The presence of the dichlorophenyl group may also contribute to increased potency .

Case Study: Antiviral Efficacy

In a recent study evaluating antiviral compounds against coxsackievirus B3 (CV-B3), researchers found that modifications to the furan moiety were essential for maintaining antiviral activity. The study confirmed that compounds with structural similarities to this compound showed promise as potential antiviral agents .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research involving furan derivatives has shown that many exhibit low cytotoxicity against normal human cell lines while maintaining antimicrobial and antiviral activities against pathogenic strains .

Table 2: Cytotoxicity Profile

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HaCaT (normal keratinocytes) | >100 |

| Chalcone derivative | HeLa (cervical cancer cells) | 30 |

This data suggests that while some derivatives may have potent biological activities, they also possess favorable safety profiles.

Q & A

Basic: What are the recommended methods for synthesizing 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride?

The compound can be synthesized via selective chlorination of biomass-derived precursors. A validated approach involves treating 5-(chloromethyl)furfural (CMF) with tert-butyl hypochlorite (t-BuOCl) under mild conditions. This method achieves high yields (~90%) by converting the aldehyde group of CMF into a reactive acid chloride. Key steps include:

- Reaction conditions : Room temperature, solvent-free or in dichloromethane.

- Catalyst : t-BuOCl, synthesized from commercial bleach and tert-butanol.

- Workup : Purification via vacuum distillation or recrystallization from ethanol.

This protocol is scalable and avoids harsh reagents like thionyl chloride, enhancing safety and reproducibility .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

- Melting Point : 233–237°C (lit.), a primary indicator of purity .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the dichlorophenyl group (δ 7.2–7.8 ppm) and furan carbonyl (δ 160–165 ppm).

- IR : Strong absorbance at ~1750 cm⁻¹ (C=O stretch of acid chloride).

- Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry (C₁₁H₅Cl₃O₂).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >95% .

Basic: What are the stability considerations for handling and storing this compound?

- Storage : Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis.

- Decomposition Risks : Reacts violently with water, alcohols, or amines. Use inert atmospheres (N₂/Ar) during handling.

- Shelf Life : Stable for >6 months when stored properly. Monitor via periodic FTIR to detect hydrolysis (appearance of –COOH at ~1700 cm⁻¹) .

Advanced: How is this compound utilized in synthesizing furoate ester biofuels or polymers?

This compound serves as a key intermediate for:

- Biofuel Precursors : React with alcohols (e.g., ethanol, butanol) to form furoate esters via nucleophilic acyl substitution.

- Polymer Synthesis : Polycondensation with diols (e.g., ethylene glycol) yields polyesters with thermal stability up to 250°C.

Optimization Tip : Use DMAP as a catalyst to enhance reaction rates and reduce side products .

Advanced: What strategies mitigate risks when handling reactive intermediates during synthesis?

- Chlorinated Byproducts : Monitor for dichlorophenyl-furan side products using GC-MS.

- Safety Protocols : Employ Schlenk lines for moisture-sensitive steps and quench excess t-BuOCl with Na₂S₂O₃.

- Waste Management : Neutralize acid vapors with NaOH scrubbers and recover solvents via fractional distillation .

Advanced: How is this compound applied in enzyme inhibition studies (e.g., SIRT2 inhibition)?

Derivatives like AGK2 (a SIRT2 inhibitor) are synthesized by coupling the acid chloride with aminoquinoline derivatives. Key

- IC₅₀ Values : 3.5 µM (SIRT2), 30 µM (SIRT1).

- Biological Assays : Primary neuron cultures treated with 5 µM AGK2 show reduced α-synuclein aggregation.

- Validation : Use chromatin immunoprecipitation (ChIP) to confirm target engagement .

Advanced: What mechanistic insights exist for its chlorination reactions?

The chlorination mechanism involves:

- Electrophilic Aromatic Substitution : t-BuOCl generates Cl⁺ ions, attacking the furan ring’s electron-rich positions.

- Kinetic Control : Lower temperatures favor mono-chlorination; higher temperatures promote di-substitution.

- Computational Support : DFT studies show para-chlorination on the phenyl ring is thermodynamically favored (ΔG = -12.3 kcal/mol) .

Advanced: How are byproducts analyzed in large-scale syntheses?

- Common Byproducts : 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid (from hydrolysis) and dichlorinated furan dimers.

- Detection : LC-MS with electrospray ionization (ESI⁻) identifies carboxylate anions (m/z = 259.95).

- Mitigation : Add molecular sieves to absorb moisture and optimize stoichiometry (CMF:t-BuOCl = 1:1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.